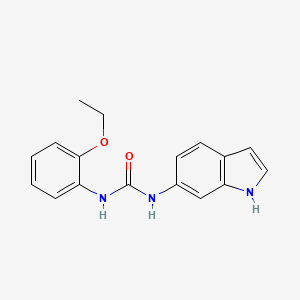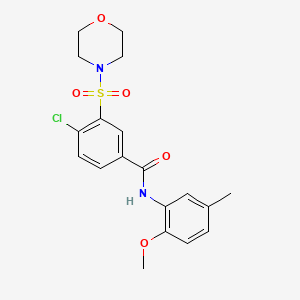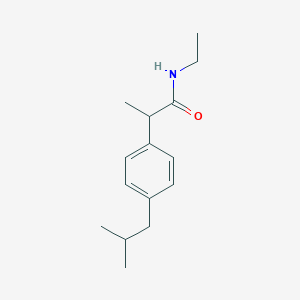![molecular formula C11H10N4O3 B4795261 1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4795261.png)
1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a heterocyclic compound that features a pyrazole ring substituted with a pyridylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Pyridylamino Group: The pyridylamino group can be introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with an appropriate electrophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with molecular targets and pathways. The pyridylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 1-METHYL-3-(4-PYRIDYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
- 1-METHYL-5-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID
- 1-METHYL-4-(4-PYRIDYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Comparison: 1-METHYL-5-[(4-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the presence of the pyridylamino group, which can enhance its biological activity and binding affinity compared to similar compounds. The position of the carboxylic acid group also influences the compound’s reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1-methyl-5-(pyridin-4-ylcarbamoyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-15-9(8(6-13-15)11(17)18)10(16)14-7-2-4-12-5-3-7/h2-6H,1H3,(H,17,18)(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPFGOFKZHCCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxynaphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B4795184.png)

![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)
![METHYL 4-{[(5Z)-3-(2-METHYLBENZAMIDO)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE](/img/structure/B4795229.png)

![4-[6-(4-methoxyphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4795245.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)
![N-(2-FURYLMETHYL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B4795269.png)

![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B4795292.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)
